Cas no 2172012-02-9 (5-cyclopropyl-2-(cyclopropylmethyl)thieno2,3-dpyrimidine-4-carboxylic acid)

5-Cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a thienopyrimidine core functionalized with cyclopropyl and carboxylic acid groups. Its unique structure contributes to potential applications in medicinal chemistry, particularly as a versatile intermediate for the synthesis of biologically active molecules. The cyclopropyl substituents enhance steric and electronic properties, which may influence binding affinity and metabolic stability in drug design. The carboxylic acid moiety allows for further derivatization, enabling the development of targeted compounds. This product is of interest for researchers exploring novel pharmacophores in therapeutic agent discovery, particularly in kinase inhibition or antimicrobial studies. Its well-defined structure ensures reproducibility in synthetic applications.
5-cyclopropyl-2-(cyclopropylmethyl)thieno2,3-dpyrimidine-4-carboxylic acid structure
2172012-02-9 structure
Product name:5-cyclopropyl-2-(cyclopropylmethyl)thieno2,3-dpyrimidine-4-carboxylic acid
CAS No:2172012-02-9
MF:C14H14N2O2S
MW:274.338161945343
CID:6224708
PubChem ID:165518421

5-cyclopropyl-2-(cyclopropylmethyl)thieno2,3-dpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-cyclopropyl-2-(cyclopropylmethyl)thieno2,3-dpyrimidine-4-carboxylic acid
    • 2172012-02-9
    • 5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
    • EN300-1267919
    • Inchi: 1S/C14H14N2O2S/c17-14(18)12-11-9(8-3-4-8)6-19-13(11)16-10(15-12)5-7-1-2-7/h6-8H,1-5H2,(H,17,18)
    • InChI Key: VTKLFFHVUCOFQN-UHFFFAOYSA-N
    • SMILES: S1C2C(=C(C(=O)O)N=C(CC3CC3)N=2)C(=C1)C1CC1

Computed Properties

  • Exact Mass: 274.07759887g/mol
  • Monoisotopic Mass: 274.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 91.3Ų

5-cyclopropyl-2-(cyclopropylmethyl)thieno2,3-dpyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1267919-10000mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
10000mg
$5283.0 2023-10-02
Enamine
EN300-1267919-5000mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
5000mg
$3562.0 2023-10-02
Enamine
EN300-1267919-250mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
250mg
$1131.0 2023-10-02
Enamine
EN300-1267919-50mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
50mg
$1032.0 2023-10-02
Enamine
EN300-1267919-100mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
100mg
$1081.0 2023-10-02
Enamine
EN300-1267919-1.0g
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
1g
$0.0 2023-06-08
Enamine
EN300-1267919-500mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
500mg
$1180.0 2023-10-02
Enamine
EN300-1267919-2500mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
2500mg
$2408.0 2023-10-02
Enamine
EN300-1267919-1000mg
5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid
2172012-02-9
1000mg
$1229.0 2023-10-02

Additional information on 5-cyclopropyl-2-(cyclopropylmethyl)thieno2,3-dpyrimidine-4-carboxylic acid

Introduction to 5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid (CAS No. 2172012-02-9)

5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172012-02-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrimidine class, a scaffold that has been extensively explored for its potential biological activities. The presence of cyclopropyl and cyclopropylmethyl substituents in its molecular structure introduces unique steric and electronic properties, making it a promising candidate for further investigation in drug discovery.

The significance of 5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid lies in its potential applications in the development of novel therapeutic agents. Thienopyrimidines are known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific arrangement of functional groups in this compound, such as the carboxylic acid moiety at the 4-position and the cyclopropyl substituents, contributes to its unique pharmacophoric features. These features are critical in determining its interaction with biological targets and its overall efficacy as a drug candidate.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases. Among these, compounds with thienopyrimidine cores have shown particular promise due to their ability to modulate key biological pathways. For instance, studies have demonstrated that thienopyrimidines can inhibit enzymes involved in DNA replication and cell cycle progression, making them attractive candidates for anticancer therapies. The structural diversity within this class allows for the fine-tuning of pharmacological properties, enabling the design of molecules with enhanced selectivity and reduced toxicity.

The 5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid molecule represents a sophisticated example of how structural modifications can influence biological activity. The cyclopropyl groups introduce steric hindrance that can affect binding affinity to protein targets, while the carboxylic acid moiety provides a site for hydrogen bonding interactions. These features are particularly relevant in the context of drug design, where optimizing molecular interactions is crucial for achieving desired pharmacological outcomes.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of potential drug candidates like 5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid. These tools allow researchers to predict binding affinities and identify optimal lead compounds with high accuracy. By leveraging such technologies, scientists can accelerate the drug discovery process and bring novel therapeutics to market more efficiently. The integration of experimental data with computational predictions has become a cornerstone of modern pharmaceutical research.

The synthesis of 5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the thienopyrimidine core requires multi-step reactions that often involve sophisticated methodologies such as cyclization reactions and cross-coupling processes. Despite these challenges, recent reports have highlighted innovative synthetic strategies that have improved yield and purity, making it feasible to produce this compound on a larger scale for further research.

In conclusion,5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid (CAS No. 2172012-02-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique molecular architecture and demonstrated biological activity make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,5-cyclopropyl-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine-4-carboxylic acid is likely to play an increasingly important role in the development of next-generation therapeutics.

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